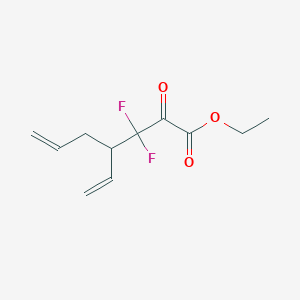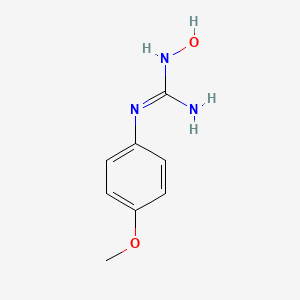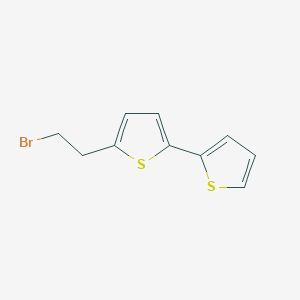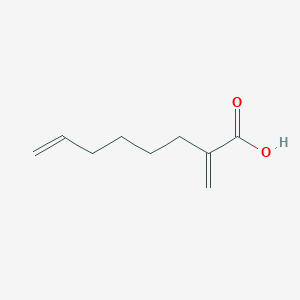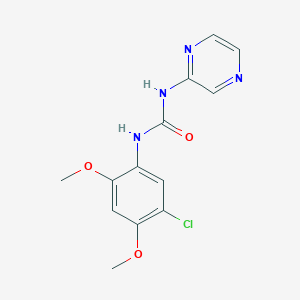
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea is an organic compound belonging to the class of N-phenylureas. This compound is characterized by a phenyl group linked to one nitrogen atom of a urea group, with additional substitutions on the phenyl ring and a pyrazinyl group attached to the urea nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with pyrazin-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation are commonly employed in industrial settings .
化学反応の分析
Types of Reactions
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-(5-Cyanopyrazin-2-Yl)urea: This compound has a similar structure but with a cyano group on the pyrazinyl ring.
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Furfurylurea: This compound features a furfuryl group instead of a pyrazinyl group
Uniqueness
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
196700-52-4 |
|---|---|
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC名 |
1-(5-chloro-2,4-dimethoxyphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-10-6-11(21-2)9(5-8(10)14)17-13(19)18-12-7-15-3-4-16-12/h3-7H,1-2H3,(H2,16,17,18,19) |
InChIキー |
YHZULYLGPVGRKP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=NC=CN=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
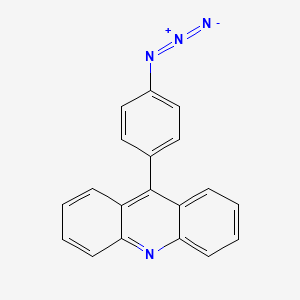
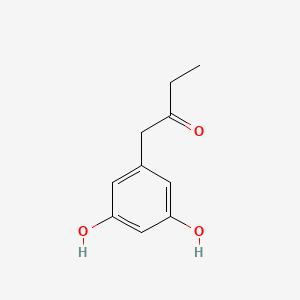
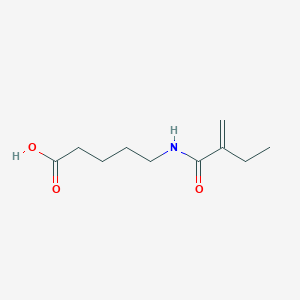
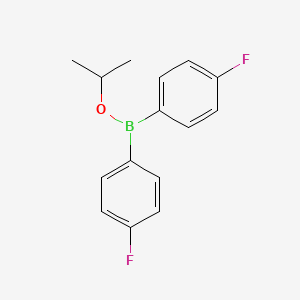
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)


